molecular formula C22H20N2O4 B11638756 N,N'-Bis(o-methoxyphenyl)terephthalamide CAS No. 36360-34-6

N,N'-Bis(o-methoxyphenyl)terephthalamide

Cat. No.: B11638756
CAS No.: 36360-34-6
M. Wt: 376.4 g/mol
InChI Key: JRZCFDYNUTXOCW-UHFFFAOYSA-N
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Description

N,N'-Bis(o-methoxyphenyl)terephthalamide is a terephthalamide derivative featuring methoxy groups at the ortho positions of the phenyl rings. The terephthalamide backbone consists of a central terephthaloyl group (1,4-benzenedicarboxamide) linked to two substituted aromatic amines. The ortho-methoxy substituents impart unique steric and electronic properties, influencing its crystallinity, solubility, and reactivity.

Properties

CAS No.

36360-34-6

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

1-N,4-N-bis(2-methoxyphenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C22H20N2O4/c1-27-19-9-5-3-7-17(19)23-21(25)15-11-13-16(14-12-15)22(26)24-18-8-4-6-10-20(18)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

JRZCFDYNUTXOCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

The synthesis of N,N’-Bis(o-methoxyphenyl)terephthalamide typically involves the reaction of terephthaloyl chloride with o-methoxyaniline in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N,N’-Bis(o-methoxyphenyl)terephthalamide can undergo various chemical reactions, including:

Scientific Research Applications

N,N’-Bis(o-methoxyphenyl)terephthalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Bis(o-methoxyphenyl)terephthalamide involves its interaction with molecular targets through its amide groups. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking with aromatic systems. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key structural features of N,N'-Bis(o-methoxyphenyl)terephthalamide with similar derivatives:

Compound Name Substituents Molecular Weight Key Properties/Applications References
N,N′-Bis(2-hydroxyethyl)terephthalamide (BHET) 2-hydroxyethyl groups 252.27 g/mol Nucleating agent for poly(L-lactide), enhances crystallization
N,N′-Bis(4-aminophenyl)-terephthalamide (APTA) 4-aminophenyl groups ~326 g/mol* Precursor for poly(amide-imide) films with high tensile strength
N,N′-Bis(3-pyridinyl)terephthalamide 3-pyridinyl groups ~344 g/mol* Semi-rigid ligand for coordination polymers (CPs)
N,N′-Bis[4-(imidazolyl)phenyl]terephthalamide 4-imidazolylphenyl groups 644.8 g/mol Antitrypanosomal activity
This compound o-methoxyphenyl groups ~348 g/mol* Predicted: High thermal stability, rigid structure, potential use in polymers or catalysis


*Calculated based on analogous compounds.

Key Observations:

  • Electronic Effects: Methoxy groups are electron-donating, which may enhance solubility in polar solvents compared to hydrophobic fluorophenyl derivatives (e.g., AFPTA) .
  • Coordination Chemistry: Unlike pyridinyl or imidazolyl analogs, methoxyphenyl groups are less likely to participate in metal coordination, limiting use in CPs .

Physical and Chemical Properties

Thermal Stability

  • APTA and Derivatives: Exhibit decomposition temperatures >300°C, attributed to aromatic backbone and hydrogen bonding .
  • BHET: Lower thermal stability (~200°C) due to hydroxyethyl groups prone to dehydration .
  • This compound: Expected to surpass BHET in stability due to methoxy-aromatic structure.

Solubility

  • BHET: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to hydroxyethyl groups .
  • Pyridinyl Derivatives: Soluble in water/ethanol mixtures via hydrogen bonding .
  • Methoxyphenyl Analogs: Likely soluble in chlorinated solvents (e.g., chloroform) due to aromatic methoxy groups.

Polymer Industry

  • BHET: Enhances poly(L-lactide) crystallization, forming shish-kebab structures .
  • APTA: Improves mechanical strength in poly(amide-imide) films .
  • This compound: Potential as a nucleating agent or comonomer for high-performance polymers, leveraging rigidity and thermal resistance.

Coordination Polymers (CPs)

  • Pyridinyl Terephthalamides: Form 2D/3D CPs with Co, Ni, or Cu ions for catalysis or gas storage .
  • Methoxyphenyl Derivative: Limited CP utility but may serve as a non-coordinating ligand for stabilizing frameworks.

Biological Activity

N,N'-Bis(o-methoxyphenyl)terephthalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound, including its effects on various biological systems.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which consists of two methoxy-substituted phenyl groups linked to a terephthalamide moiety. The chemical formula is C15H14N2O2C_{15}H_{14}N_{2}O_{2}, with a molecular weight of approximately 254.28 g/mol . The presence of methoxy groups enhances its lipophilicity and may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), RKO (colorectal cancer), and PC-3 (prostate cancer). The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
HeLa78.72Apoptosis induction
RKO49.79Cell cycle arrest
PC-360.70Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Preliminary results suggest that it possesses moderate antibacterial properties, particularly against Gram-positive bacteria. The exact mechanism remains under investigation, but it is hypothesized that the compound disrupts bacterial cell membranes or inhibits essential enzymes.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various applications:

  • Cancer Treatment : A study involving RKO cells demonstrated that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of 49.79 µM after 48 hours of exposure. Morphological changes consistent with apoptosis were observed microscopically.
  • Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth at concentrations ranging from 50 to 100 µg/mL.
  • Inflammation Models : In models of lipopolysaccharide-induced inflammation, administration of the compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent.

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